An In-depth Technical Guide to 3-Methyl-1,2,3,6-tetrahydrophthalic Acid and its Anhydride Precursor
An In-depth Technical Guide to 3-Methyl-1,2,3,6-tetrahydrophthalic Acid and its Anhydride Precursor
This guide provides a comprehensive overview of 3-Methyl-1,2,3,6-tetrahydrophthalic acid, with a primary focus on its more commercially prevalent and synthetically accessible precursor, 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride (3-MeTHPA). For researchers, scientists, and professionals in drug development, understanding the chemistry of the anhydride is crucial for the effective synthesis and application of the corresponding diacid. This document will delve into the chemical structure, synthesis, physical properties, and applications of these related compounds, grounding the discussion in established chemical principles and industry practices.
Introduction and Nomenclature
While 3-Methyl-1,2,3,6-tetrahydrophthalic acid is a valid chemical entity, it is most commonly synthesized and handled in its anhydride form, 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride (3-MeTHPA). The anhydride is a versatile intermediate, particularly in polymer chemistry, where it serves as a building block for polyesters and as a curing agent for epoxy resins.[1][2] The diacid can be readily obtained through the hydrolysis of the anhydride.
It is also important to note that commercial "Methyltetrahydrophthalic anhydride" (MTHPA) is often a liquid mixture of isomers, including both 3-methyl and 4-methyl derivatives, which results from different starting materials in the synthesis. This guide will focus specifically on the 3-methyl isomer.
Chemical Structure and Stereoisomerism
The core structure of these molecules is a cyclohexene ring with two adjacent carboxylic acid (or anhydride) functional groups. The presence of a methyl group and the stereochemistry of the ring fusion in the anhydride give rise to several possible isomers.
The hydrolysis of the anhydride to the diacid is a straightforward ring-opening reaction, as depicted below.
Caption: Hydrolysis of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride to its diacid.
The stereochemistry of the molecule is defined by the relative positions of the substituents on the cyclohexene ring. The Diels-Alder synthesis (discussed in the next section) typically results in a cis fusion of the anhydride ring to the cyclohexene ring.
Synthesis
The primary route to 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride is the Diels-Alder reaction between trans-1,3-pentadiene and maleic anhydride.[1] This cycloaddition reaction is a powerful tool in organic synthesis for forming six-membered rings.
Caption: Diels-Alder synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride.
Experimental Protocol: Conceptual Steps
A typical industrial synthesis would involve the following conceptual steps. The causality behind these choices is rooted in maximizing yield and purity while ensuring safety and efficiency.
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Reactant Charging: Maleic anhydride is typically melted or dissolved in a suitable solvent. While the reaction can be run neat, a solvent can aid in temperature control. trans-1,3-pentadiene, which is a volatile liquid, is then added.
-
Initiation and Temperature Control: The reaction is exothermic. Therefore, the temperature is carefully controlled, typically between 40-100°C, to prevent side reactions and polymerization.[1][3]
-
Use of Polymerization Inhibitors: To prevent the polymerization of the diene, a radical polymerization inhibitor is often added to the reaction mixture.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to track the consumption of the reactants. The reaction is driven to completion to maximize the conversion of maleic anhydride.[3]
-
Product Isolation and Purification: After the reaction is complete, the product can be isolated. If a solvent was used, it would be removed under reduced pressure. The crude product can then be purified, for example, by crystallization or distillation.
Physical Properties
The physical properties of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride are well-documented. The properties of the corresponding diacid are inferred based on the structural change from a cyclic anhydride to two carboxylic acid groups.
| Property | 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride | 3-Methyl-1,2,3,6-tetrahydrophthalic acid (Inferred) |
| Molecular Formula | C₉H₁₀O₃[2] | C₉H₁₂O₄ |
| Molecular Weight | 166.17 g/mol [4] | 184.18 g/mol |
| Appearance | White to almost white powder or crystal.[2] | Likely a white crystalline solid. |
| Melting Point | 63°C | Significantly higher due to intermolecular hydrogen bonding. |
| Boiling Point | 115-155°C | Higher, likely with decomposition. |
| Solubility | Soluble in organic solvents like acetone and ethyl acetate; limited solubility in water.[2] | Likely more soluble in polar solvents, including water, due to the presence of carboxylic acid groups. |
Spectral Properties
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¹H NMR: The spectrum would show characteristic peaks for the vinyl protons of the cyclohexene ring, the aliphatic protons of the ring, and the methyl group protons. The carboxylic acid protons would appear as a broad singlet, typically downfield.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acids, the sp² carbons of the double bond, the sp³ carbons of the cyclohexene ring, and the methyl carbon.
-
IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups would be a key feature. A strong absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl groups would also be present.
Applications
The applications of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride are primarily in the polymer and materials science fields.
-
Epoxy Resin Curing Agent: It is widely used as a hardener for epoxy resins, contributing to the final properties of the cured material.[2]
-
Polyester and Alkyd Resins: It serves as a monomer in the production of polyesters and alkyd resins for coatings and adhesives.[1][2]
-
Intermediate in Chemical Synthesis: Its reactivity makes it a useful intermediate for synthesizing more complex molecules, including plasticizers and potentially, active pharmaceutical ingredients, although direct applications in drug development are not widely reported.[2]
The diacid, being the hydrolysis product, could find applications where a dicarboxylic acid with its specific stereochemistry and solubility is required, such as in the synthesis of metal-organic frameworks (MOFs) or as a monomer in different types of polymerization reactions.
Safety and Toxicology
The safety data for the anhydride is important for anyone handling it. It is classified as a hazardous substance.
-
Irritation: It is a serious irritant to the eyes, skin, and respiratory system.[5][6]
-
Sensitization: It may cause sensitization by inhalation and skin contact, leading to allergic reactions.[5][7][8]
-
Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used when handling the compound, especially the powder or vapor.[5][6]
The diacid is expected to be less of a respiratory sensitizer but would still be an irritant, particularly to the eyes and skin, due to its acidic nature.
Conclusion
3-Methyl-1,2,3,6-tetrahydrophthalic acid, while not as extensively studied as its anhydride, represents a molecule with potential for further exploration in materials science and synthetic chemistry. A thorough understanding of the synthesis, properties, and safe handling of its anhydride precursor is the essential starting point for any research or development involving this compound. The information presented in this guide, synthesized from available literature, provides a solid foundation for scientists and professionals working in this area.
References
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- Download SDS - AK Scientific, Inc. (URL: )
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- cis-1,2,3,6-Tetrahydrophthalic anhydride - NIST WebBook. (URL: )
- What are the applications of cis-1,2,3,6-Tetrahydrophthalic anhydride? - Guidechem. (URL: )
- cis-4-Methyl-1,2-3,6-tetrahydrophthalic Anhydride | CAS 1694-82-2 | SCBT. (URL: )
- 2-Hydrogen 1-Methyl (1S,2R)
- cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5)IR1 - ChemicalBook. (URL: )
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- 1,2,3,6-Tetrahydrophthalic anhydride CAS 85-43-8 | 800742 - Merck Millipore. (URL: )
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